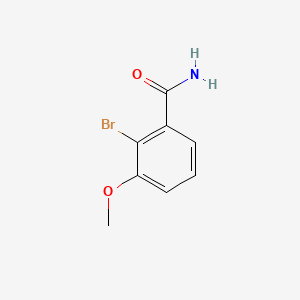

2-Bromo-3-methoxybenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMGYNKVUKZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744651 | |

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-70-3 | |

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromo 3 Methoxybenzamide

Established and Proposed Synthetic Routes to 2-Bromo-3-methoxybenzamide

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the formation of the amide bond and the regioselective bromination of a substituted benzene (B151609) ring.

Amide Bond Formation Strategies (e.g., from 2-bromo-3-methoxybenzoic acid precursors)

A primary and well-established method for synthesizing this compound is through the formation of an amide bond starting from a 2-bromo-3-methoxybenzoic acid precursor. biosynth.com This transformation can be accomplished via a two-step process involving the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

The conversion of 2-bromo-3-methoxybenzoic acid to its corresponding acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia provides the desired this compound.

Alternatively, direct coupling methods offer a more streamlined approach. These methods utilize coupling reagents to facilitate the amide bond formation in a one-pot synthesis, thereby avoiding the isolation of the often-sensitive acyl chloride intermediate. Common coupling reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like dimethylaminopyridine (DMAP). This approach offers advantages in terms of safety and simplified purification procedures.

| Reagent/Method | Description | Precursor |

| Thionyl Chloride (SOCl₂) followed by Ammonia | A two-step process where the carboxylic acid is first converted to an acyl chloride, which then reacts with ammonia. | 2-Bromo-3-methoxybenzoic acid |

| Oxalyl Chloride followed by Ammonia | Similar to the thionyl chloride method, this process also proceeds through an acyl chloride intermediate. | 2-Bromo-3-methoxybenzoic acid |

| EDCI/DMAP | A direct coupling method that facilitates amide bond formation in a single step. | 2-Bromo-3-methoxybenzoic acid |

Regioselective Bromination Approaches to Methoxybenzamide Scaffolds

An alternative synthetic strategy involves the regioselective bromination of a methoxybenzamide scaffold. The directing effects of the amide and methoxy (B1213986) groups on the aromatic ring are crucial for achieving the desired 2-bromo substitution pattern. In 3-methoxybenzamide (B147233), the methoxy group is an ortho-, para-director, while the amide group is a meta-director. The interplay of these electronic effects, along with steric considerations, influences the position of bromination.

N-Bromosuccinimide (NBS) is a commonly employed reagent for such regioselective brominations, often used in a suitable organic solvent. The reaction conditions, including the choice of solvent and temperature, can be fine-tuned to favor the formation of the 2-bromo isomer. For instance, bromination of 3-methoxybenzoic acid has been shown to yield 2-bromo-5-methoxybenzoic acid, indicating the directing influence of the substituents. google.com Palladium-catalyzed methods have also been developed for the regioselective halogenation of arene C-H bonds, offering a mild and efficient alternative to traditional electrophilic aromatic substitution. acs.org

| Brominating Agent | Substrate | Key Features |

| N-Bromosuccinimide (NBS) | 3-Methoxybenzamide | A common and effective reagent for regioselective bromination. |

| Bromine (Br₂) | 3-Methoxybenzoic Acid | Can lead to a mixture of isomers, requiring careful control of reaction conditions. google.com |

| Palladium Catalysis with N-halosuccinimides | Arenes | Offers a mild and regioselective method for C-H bond halogenation. acs.org |

Optimization of Reaction Conditions and Yields in Benzamide (B126) Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For amide bond formation via the acyl chloride route, the choice of solvent is important. Aprotic solvents are generally preferred to avoid unwanted side reactions. The temperature is also a critical factor; while reflux conditions can accelerate the reaction, they may also lead to the decomposition of heat-sensitive intermediates.

In direct coupling reactions, the selection of the coupling agent and any additives is paramount. The molar ratio of the carboxylic acid to the amine and the coupling agent needs to be carefully controlled to minimize the formation of byproducts. For large-scale industrial production, continuous flow reactors can enhance efficiency and yield by allowing for precise control over reaction parameters such as temperature and residence time.

| Parameter | Influence on Synthesis | Optimized Conditions (Example) |

| Solvent | Affects reactivity and solubility of reagents and intermediates. Polar aprotic solvents can enhance reactivity. | Dichloromethane (B109758) (DCM) or Toluene |

| Temperature | Influences reaction rate and can affect the stability of intermediates. | Room temperature for coupling reactions, reflux for acyl chloride formation. |

| Stoichiometry | The molar ratio of reactants can impact yield and purity by minimizing side reactions. | 1:1.5 molar ratio of acyl chloride to amine has been suggested to minimize side reactions. |

| Catalyst | Can significantly increase reaction rates and yields. | DMAP is often used as a catalyst in EDCI-mediated coupling reactions. |

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a variety of analogues through modifications at the amide nitrogen, the amide moiety itself, and the aromatic ring.

N-Substitution and Amide Moiety Modifications

The amide nitrogen of this compound can be readily substituted to generate a library of N-substituted analogues. This is typically achieved by reacting the corresponding acyl chloride (2-bromo-3-methoxybenzoyl chloride) with a primary or secondary amine. This approach allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties at the nitrogen atom.

Furthermore, the amide bond itself can be modified. For instance, conversion of N-alkoxyamides to amides can be mediated by elemental sulfur. rsc.org Such transformations provide pathways to novel derivatives that may exhibit unique chemical properties.

Aromatic Substituent Variations (e.g., Alkylation, Demethylation)

The aromatic ring of this compound offers several positions for further functionalization. The methoxy group, in particular, is a key handle for derivatization.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, a process known as demethylation. A common reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane. acs.orgnih.gov The resulting phenol (B47542) can then be used in subsequent reactions, such as alkylation, to introduce new ether linkages.

Alkylation: The aromatic ring can undergo alkylation reactions. For example, palladium-catalyzed alkylation of N-methoxybenzamides has been reported, allowing for the introduction of alkyl groups at the ortho position to the amide. rsc.org Copper-catalyzed Friedel-Crafts alkylation has also been demonstrated for related systems. aablocks.com These methods provide access to a range of analogues with varied substitution patterns on the aromatic core.

| Modification | Reagents/Conditions | Resulting Structure |

| Demethylation | Boron tribromide (BBr₃) in Dichloromethane (CH₂Cl₂) acs.orgnih.gov | 2-Bromo-3-hydroxybenzamide |

| Alkylation (of phenol) | Alkyl halide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) acs.orgnih.gov | 2-Bromo-3-(alkoxy)benzamide |

| Alkylation (of aromatic ring) | Alkyl halide, Pd(OAc)₂, PivOH, CsOAc, Toluene rsc.org | Alkyl-substituted this compound |

Multi-Step Synthesis of Complex Hybrid Benzamide Structures

The strategic functionalization of the this compound scaffold allows for its use as a versatile building block in the multi-step synthesis of complex, hybrid molecular architectures. The presence of the bromine atom at the ortho position is particularly advantageous for transition-metal-catalyzed cross-coupling reactions, which can be employed to construct fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.

One of the prominent examples of such multi-step syntheses is the construction of the phenanthridinone skeleton. Phenanthridinones are important heterocyclic frameworks found in various natural products and pharmacologically active compounds. The synthesis of these tricyclic structures can be achieved through palladium-catalyzed annulation reactions.

A general and efficient method involves the palladium-catalyzed coupling of a 2-bromobenzamide (B1207801) derivative with a 2-bromobenzoic acid. acs.org This reaction proceeds through a cascade of C-C and C-N bond formations, ultimately leading to the fused ring system of phenanthridinone. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base. acs.org

The proposed mechanism for this transformation is thought to involve the generation of a benzyne (B1209423) intermediate from the 2-bromobenzoic acid, which then undergoes coupling with the 2-bromobenzamide. acs.org The versatility of this method allows for the use of variously substituted starting materials, enabling the synthesis of a diverse library of phenanthridinone derivatives. For instance, the reaction has been shown to be effective with electron-donating and electron-withdrawing groups on the benzamide core. acs.org

While direct synthesis utilizing this compound is not explicitly detailed in the cited literature, the successful annulation of 4,5-dimethoxy-2-bromobenzoic acid demonstrates the compatibility of methoxy substituents in this type of reaction. acs.org By extension, this compound is a viable substrate for constructing methoxy-substituted phenanthridinones, which are of interest for their potential biological activities.

The general reaction scheme for the synthesis of phenanthridinone derivatives from 2-bromobenzamides is depicted below:

Reaction Scheme for Phenanthridinone Synthesis

Caption: Palladium-catalyzed synthesis of phenanthridinone derivatives from 2-bromobenzamides and 2-bromobenzoic acids.

The following table summarizes representative examples of phenanthridinone synthesis using this methodology, showcasing the scope of compatible substrates.

| 2-Bromobenzamide Substrate (1) | 2-Bromobenzoic Acid Substrate (2) | Product (3) | Yield (%) | Reference |

|---|---|---|---|---|

| N-methyl-2-bromobenzamide | 2-bromobenzoic acid | N-methylphenanthridin-6(5H)-one | 85 | acs.org |

| N-phenyl-2-bromobenzamide | 2-bromobenzoic acid | N-phenylphenanthridin-6(5H)-one | 78 | acs.org |

| 2-bromo-4-fluorobenzamide | 2-bromobenzoic acid | 2-fluorophenanthridin-6(5H)-one | 72 | acs.org |

| N-methyl-2-bromobenzamide | 4,5-dimethoxy-2-bromobenzoic acid | 2,3-dimethoxy-N-methylphenanthridin-6(5H)-one | 88 | acs.org |

Beyond phenanthridinones, other complex heterocyclic structures can be accessed from benzamide precursors through different multi-step synthetic routes. For example, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with 3-diazoindolin-2-imines has been developed for the synthesis of indolo[2,3-c]isoquinolin-5-ones, another class of complex hybrid molecules. researchgate.net This further highlights the utility of benzamide derivatives as key intermediates in the construction of diverse and complex molecular scaffolds.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Methoxybenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 2-Bromo-3-methoxybenzamide and its analogues are influenced by the electronic effects of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring.

For the related compound, 3-methoxybenzamide (B147233), the aromatic protons typically appear as a multiplet in the range of δ 6.93-7.36 ppm. rsc.org The methoxy group protons present as a sharp singlet around δ 3.78 ppm, and the amide protons (NH₂) are observed as a broad singlet. rsc.org In a similar vein, the ¹H NMR spectrum of N-(2-Bromo-4-fluorophenyl)-3-methoxybenzamide shows aromatic protons in the range of δ 7.25-8.40 ppm and a methoxy singlet at δ 3.79 ppm. amazonaws.com

A representative data table for a substituted benzamide (B126) is provided below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.23-7.36 | m | - |

| Aromatic-H | 6.93-7.05 | m | - |

| NH₂ | 6.05 | bs | - |

| OCH₃ | 3.78 | s | - |

| Table 1: ¹H NMR data for 3-Methoxybenzamide in CDCl₃. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their electronic environment.

The ¹³C NMR spectrum of 3-methoxybenzamide shows the carbonyl carbon (C=O) at approximately δ 169.4 ppm. rsc.org The carbon attached to the methoxy group (C-O) resonates around δ 159.9 ppm, while the other aromatic carbons appear between δ 112.6 and 134.8 ppm. The methoxy carbon itself is found at δ 55.5 ppm. rsc.org For N-(2-Bromo-4-fluorophenyl)-3,5-dimethoxybenzamide, the carbonyl carbon appears at a similar chemical shift, and the methoxy carbons are observed at δ 55.5 ppm. amazonaws.com

Below is a data table summarizing the ¹³C NMR spectral data for 3-methoxybenzamide:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 169.4 |

| C-O (aromatic) | 159.9 |

| Aromatic C-H & C-C | 112.6 - 134.8 |

| OCH₃ | 55.5 |

| Table 2: ¹³C NMR data for 3-Methoxybenzamide in CDCl₃. rsc.org |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For instance, in the aromatic region of this compound, COSY would show correlations between neighboring aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. epfl.chrsc.org The assignments of ¹H and ¹³C NMR signals for complex molecules are often based on 2D COSY and HSQC experiments. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edunih.gov This technique is invaluable for piecing together the molecular skeleton by identifying longer-range connectivities. For example, the proton of the methoxy group would show a correlation to the aromatic carbon it is attached to, and the amide protons would show correlations to the carbonyl carbon and nearby aromatic carbons. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For instance, HRMS data for N-(2-allylbenzyl)-3-methoxybenzamide showed a calculated m/z for [M+Na]⁺ of 304.1313, with the found value being 304.1270, confirming its elemental composition. sustech.edu.cn

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often large, molecules. rsc.org In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org This allows for the determination of the molecular weight of the compound with minimal fragmentation. For example, the ESI-MS analysis of N-(4-Bromo-3-hydroxyphenyl)acetamide showed an [M+H]⁺ ion at m/z 229.9885, which was very close to the calculated value of 229.9811 for C₈H₉BrNO₂. jst.go.jp

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound and its analogues, the IR spectrum reveals characteristic absorption bands that confirm its chemical structure.

The primary amide group (-CONH2) is a key feature, giving rise to distinct stretching and bending vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the two N-H bonds. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically observed around 1650 cm⁻¹. The N-H bending vibration, or the Amide II band, is found near 1600 cm⁻¹. researchgate.net

The aromatic ring also presents characteristic signals. The C-H stretching vibrations of the benzene ring are generally observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring appear in the 1600-1400 cm⁻¹ region. The presence of the methoxy group (-OCH3) is indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band typically between 1250 and 1000 cm⁻¹. acs.org

The carbon-bromine (C-Br) bond, a defining feature of this molecule, exhibits a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. docbrown.info The precise positions of these bands can be influenced by the electronic environment created by the other substituents on the benzene ring. For instance, studies on substituted N-phenylsulfonylbenzamides show that substituent effects can be transmitted through the molecule, affecting the vibrational frequencies of the C=O and N-H groups. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3200 |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend (Amide II) | ~1600 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C-C Stretch | 1600-1400 | |

| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |

| C-O Stretch | 1250-1000 | |

| Bromo (-Br) | C-Br Stretch | 600-500 |

Note: The exact wavenumbers can vary based on the specific molecular environment and sample state (solid, liquid, or gas).

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the precise molecular geometry, bond lengths, angles, and the nature of intermolecular interactions that dictate the crystal packing.

Through single-crystal X-ray diffraction (SCXRD), the exact coordinates of each atom in the crystal lattice of this compound can be determined. This allows for the precise measurement of all bond lengths and angles within the molecule. For example, in analogous brominated benzamides, the C-Br bond length typically averages between 1.89 and 1.91 Å. The geometry of the benzamide moiety, including the C=O and C-N bond lengths and the angles around the carbonyl carbon and amide nitrogen, can be accurately established. These experimental values can be compared with theoretical calculations to understand the electronic effects of the substituents on the molecular structure.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For compounds like this compound, crystal growth is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. Common solvents include ethanol, ethyl acetate (B1210297), or mixtures with less polar solvents like hexane (B92381) to gradually decrease solubility. rsc.org The choice of solvent can influence the resulting crystal morphology and quality. Factors such as temperature, concentration, and the presence of impurities must be carefully controlled to promote the growth of well-ordered, single crystals large enough for diffraction studies.

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing Architectures

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the energy levels of the molecular orbitals. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the aromatic ring and the carbonyl group.

The benzene ring and the C=O group form a conjugated system, and the electronic transitions associated with this system typically occur in the UV region. The presence of substituents like the bromine atom and the methoxy group can cause shifts in the absorption maxima (λ_max) and changes in the intensity of the absorption bands. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insight into the electronic effects of the substituents on the chromophore. In some cases, n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed as weaker absorption bands at longer wavelengths. acs.orglibretexts.org The analysis of UV-Vis spectra, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can help to assign the observed electronic transitions to specific molecular orbitals. acs.org

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 3 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a fundamental computational method used to examine the quantum mechanical properties of molecules like 2-bromo-3-methoxybenzamide. By calculating the electron density, DFT provides accurate predictions of various molecular attributes.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound governs its chemical reactivity and intermolecular interactions. DFT calculations offer insights into this through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability and reactivity. For this compound, the HOMO is generally located on the electron-rich methoxy (B1213986) group and benzene (B151609) ring, whereas the LUMO is distributed over the electron-withdrawing benzamide (B126) and bromo groups.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. Electron-rich regions, susceptible to electrophilic attack, are shown in red (negative potential), while electron-poor regions, prone to nucleophilic interaction, are depicted in blue (positive potential). In this compound, negative potential is concentrated around the oxygen atoms, with positive potential near the hydrogen atoms of the amide group.

Prediction and Assignment of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional movements of its atoms. These predicted spectra can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to verify the molecular structure and assign specific vibrational modes. For this compound, DFT can accurately predict the characteristic frequencies for its functional groups, such as the N-H and C=O stretches of the amide group.

Mechanistic Investigations of Chemical Reactions using DFT

DFT is also employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This provides a detailed understanding of the reaction pathways, kinetics, and thermodynamics, which is crucial for optimizing synthetic methods.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a small molecule like this compound binds to a biological macromolecule, such as a protein. This method is vital in drug discovery for identifying potential therapeutic candidates and understanding their mechanisms of action.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations predict the preferred orientation of this compound within the binding site of a target protein and estimate the strength of this interaction, known as binding affinity. These simulations can identify key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The amide group of this compound can act as both a hydrogen bond donor and acceptor, while the benzene ring can participate in hydrophobic and π-π stacking interactions. The methoxy and bromo groups also influence binding through steric and electronic effects. The insights gained from docking studies can guide the rational design of more potent and selective derivatives.

Below is a table summarizing key computational data for this compound.

| Computational Parameter | Description | Typical Findings for this compound |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Near-planar conformation between the benzene ring and the amide group. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the methoxy group and benzene ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed over the benzamide and bromo substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | Negative potential around oxygen atoms; positive potential around amide hydrogens. |

| Binding Affinity (Docking) | Predicted strength of interaction with a biological target. | Varies depending on the target protein; provides a score for ranking potential binders. |

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)

The interaction of this compound and related benzamide derivatives with protein targets is significantly influenced by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions are crucial for the stability and affinity of the ligand-protein complex.

Hydrogen bonds are a predominant feature in the binding of benzamide analogs. For instance, in the active site of the FtsZ protein, inhibitors form crucial hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. researchgate.net Similarly, studies on dihydroxamate derivatives targeting histone deacetylase 1 (HDAC1) revealed multiple hydrogen bonds with residues like His141, His178, Gly149, and Phe205, which reinforce binding stability. imrpress.com The amide group of benzamides often acts as a hydrogen bond donor, interacting with the backbone oxygen of key residues. biorxiv.org

Pi-pi stacking interactions further stabilize the ligand within the binding pocket. These can occur as face-to-face or edge-to-face (T-shaped) stacking. In HDAC1, a T-shaped π-stacking interaction with His178 and a parallel π-stacking interaction with Phe205 have been observed. imrpress.com In the context of the MEIG1 protein, residues W50 and Y68 consistently form strong and persistent π-π stacking interactions with ligands. biorxiv.org The ability of ligands to reorient within the binding pocket allows for the optimization of these stacking arrangements, significantly enhancing the stability of the protein-ligand complexes. biorxiv.org The presence of aromatic rings in both the ligand and the protein's binding site facilitates these vital interactions. rsc.orgbiorxiv.org

The interplay of these non-covalent forces, including hydrogen bonds and π-π stacking, is essential for the molecular recognition and binding affinity of benzamide derivatives to their protein targets. recercat.cat

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Systems

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of ligand-protein complexes, assessing their stability and conformational changes over time. mpg.de For benzamide derivatives, MD simulations have been employed to confirm the stability of ligand-receptor complexes and to understand the nuances of their interactions.

MD simulations on benzamide analogues targeting the FtsZ protein have been conducted for periods such as 15 nanoseconds to confirm the stability of the ligand-protein complex. researchgate.net Such simulations can reveal how the ligand settles into the binding pocket and maintains its key interactions throughout the simulation period. For example, in studies of inhibitors for the MEIG1 protein, MD simulations showed that while some hydrogen bonds might be transient, others, like the one with residue E74, are consistently maintained, highlighting their critical role in complex stability. biorxiv.org

The stability of a ligand-protein complex is often quantified by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. Lower and more stable RMSD values indicate a more stable complex. For instance, MD simulations of p38α MAPK inhibitors revealed that the complexes remained stable over a 100 ns simulation, with fluctuations decreasing as the simulation progressed, indicating the ligand had found a stable binding mode. nih.gov The conformational dynamics observed during MD simulations, such as the reorientation of a ligand's functional groups, can explain how a compound optimizes its interactions within the binding pocket to achieve high affinity and stability. biorxiv.org

| Target Protein | Simulation Time (ns) | Key Stability Findings | Reference |

|---|---|---|---|

| FtsZ | 15 | Confirmed stability of the ligand-protein complex. | researchgate.net |

| MEIG1 | Not Specified | Persistent hydrogen bonding with E74, reorientation of ligand for optimal π-π stacking. | biorxiv.org |

| p38α MAPK | 100 | Complexes remained stable, with decreasing fluctuations over time. | nih.gov |

Solvent Accessible Surface Area (SASA) analysis is a computational method used to quantify the extent to which a molecule is exposed to the surrounding solvent. In the context of ligand-binding, SASA is used to assess how well a ligand is buried within the binding pocket of a protein, which can be an indicator of binding stability. mdpi.com

Lower SASA values for a ligand in a complex suggest that it is well-shielded from the solvent, indicating a more stable and compact binding mode. mdpi.com For instance, in a study of benzamide derivatives targeting matrix metalloproteinases (MMPs), MD simulations showed that the SASA values for the ligands changed very little, suggesting stable binding within the protein's active site. researchgate.net

SASA analysis of p38α MAPK inhibitor complexes showed that the SASA values varied between 10 and 90 Ų, with fluctuations decreasing and stabilizing after the initial phase of the simulation, indicating the ligand achieved a stable conformation within the binding pocket. nih.gov In another study involving the D2 dopamine (B1211576) receptor, the SASA profiles for different ligands indicated that they remained inside the docked position, with lower values observed for ligands in more stable binding pockets. mdpi.com The highest average SASA value of 5.63 nm² was noted for a ligand at the bottom part of the receptor, while another ligand in the top part had an average value of 5.10 nm², indicating a higher retention from solvent exposure in the latter case. mdpi.com

| Target Protein | Ligand | SASA Findings | Reference |

|---|---|---|---|

| MMP-1/MMP-2 | CMB and CCMB | SASA values changed very little, indicating stable binding. | researchgate.net |

| p38α MAPK | Compound 15 | SASA values varied between 10 and 90 Ų, stabilizing after 50 ns. | nih.gov |

| D2 Dopamine Receptor | FLB Ligand | Average SASA of 5.63 nm² at the bottom of the receptor. | mdpi.com |

| D2 Dopamine Receptor | SCH Ligand | Average SASA of 5.10 nm² at the top of the receptor, indicating high retention from solvent. | mdpi.com |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methoxybenzamide

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for various synthetic modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

The bromine atom in 2-bromo-3-methoxybenzamide can be displaced by a range of nucleophiles. smolecule.com This type of reaction is fundamental in altering the substitution pattern of the aromatic ring. For instance, nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom, typically in the presence of a suitable base and solvent. The reaction of (S)-2-bromohexane with acetate (B1210297) ion, for example, proceeds via nucleophilic substitution to yield (R)-2-hexyl acetate, demonstrating the stereochemical inversion that can occur in such reactions. libretexts.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. fishersci.co.uk this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or styrenylbenzamides, respectively. consensus.app The reaction is highly versatile and tolerates a wide range of functional groups. A typical procedure involves reacting the aryl halide with a slight excess of the boronic acid, a palladium catalyst, and a base in a suitable solvent, with reaction times ranging from one to twelve hours. fishersci.co.uk

Heck Reaction: The Heck reaction is a palladium-catalyzed process that couples aryl or vinyl halides with alkenes. organic-chemistry.org this compound can undergo Heck coupling with various alkenes to introduce a substituted vinyl group onto the aromatic ring. This reaction is known for its high degree of stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl compound |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

The presence of the bromine atom and the amide group in proximity allows for intramolecular cyclization reactions to construct various heterocyclic scaffolds.

Phenanthridinones: These tricyclic compounds, which are present in various biologically active molecules, can be synthesized through palladium-catalyzed intramolecular C-H functionalization. researchgate.netrsc.org One approach involves the palladium-catalyzed coupling of 2-bromobenzamides with aryl iodides. mdpi.com Another strategy is the palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acids. acs.org Research has shown that N-methyl or methoxy (B1213986) benzamides can react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives. rsc.org

Benzoxazoles: The synthesis of benzoxazoles can be achieved through intramolecular O-arylation of ortho-haloanilides. rsc.org While this compound itself is not an anilide, related structures like N-(2-bromophenyl)benzamides can undergo copper- or palladium-catalyzed intramolecular cyclization to form 2-substituted benzoxazoles. researchgate.netresearchgate.net These reactions typically involve a catalyst, a base, and a suitable solvent, and proceed via the formation of a carbon-oxygen bond. rsc.org For instance, copper-catalyzed intramolecular O-arylation of o-halobenzanilides in water has been shown to be an efficient method for synthesizing benzoxazoles. scispace.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Reactions Involving the Amide Moiety

The amide functional group in this compound can also participate in various chemical transformations.

Primary amides can be dehydrated to form the corresponding nitriles. researchgate.net This transformation can be achieved using various dehydrating agents. For instance, the conversion of arylacetic acids to aromatic nitriles has been demonstrated using CuO as a catalyst and K4Fe(CN)6 as the nitrogen source. researchgate.net While this specific example does not start from a benzamide (B126), the general principle of dehydrating an amide to a nitrile is a well-established transformation in organic chemistry. researchgate.net

The amide group itself can be synthesized through amidation reactions. For example, N-benzyl-2,3-dibromopropionamide can be produced through an amidation process where diacrylic anhydride (B1165640) reacts with benzylamine. google.com In the context of this compound, while it is the product of an amidation, further derivatization at the amide nitrogen is possible, although less common than reactions at the bromine position. For instance, the nitrogen of a benzamide can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl benzamides. rsc.org

Table 2: Summary of Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Bromine Atom | Nucleophilic Substitution | Nucleophile (e.g., R-NH2, R-SH, R-OH) | Substituted benzamide |

| Bromine Atom | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Bromine Atom | Heck Reaction | Alkene, Pd catalyst, Base | Alkenylbenzamide |

| Bromine & Amide | Intramolecular Cyclization | Pd or Cu catalyst, Base | Phenanthridinone, Benzoxazole (B165842) |

| Amide Moiety | Dehydration | Dehydrating agent | 2-Bromo-3-methoxybenzonitrile |

| Amide Moiety | N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl-2-bromo-3-methoxybenzamide |

Dehydration Reactions to Aromatic Nitriles

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is a key site for chemical modification, primarily through O-demethylation to form a hydroxyl group, and to a lesser extent, through oxidation reactions.

The conversion of the methoxy group to a hydroxyl group is a common and important transformation. This O-demethylation is typically achieved under relatively harsh conditions, reflecting the stability of the methyl ether. chem-station.com

Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids like hydrobromic acid (HBr). chem-station.com

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. wikipedia.org The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com These reactions are often initiated at low temperatures (-78°C to 0°C) and gradually warmed. chem-station.com BBr₃ is commercially available as a solution in dichloromethane (B109758). chem-station.com The demethylation of 2,6-difluoro-3-methoxybenzamide (B3025189) to the corresponding phenol (B47542) has been successfully carried out using BBr₃ in dichloromethane. nih.gov Similarly, N,N-diisopropyl-3-methoxybenzamide can be demethylated with BBr₃ in dichloromethane at low temperatures. beilstein-journals.org

Hydrobromic Acid (HBr): A 47% aqueous solution of HBr is a classic reagent for O-demethylation. chem-station.com The reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com These reactions typically require high temperatures, around 130°C. chem-station.comcommonorganicchemistry.com Acetic acid can be used as a co-solvent to improve the solubility of the substrate. chem-station.comcommonorganicchemistry.com

Alkyl Thiols: In cases where strong acids are not suitable, O-demethylation can be achieved using alkyl thiols under basic conditions. chem-station.com This method avoids the use of harsh acidic reagents. chem-station.com For example, the odorless 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) can give high yields. chem-station.com

Magnesium Iodide Etherate: For aromatic methyl ethers with an adjacent carbonyl group, magnesium iodide etherate can be used for regioselective demethylation. wikipedia.org

Table 1: Reagents and Conditions for O-Demethylation

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Lewis acid-mediated cleavage | Highly effective but moisture-sensitive. chem-station.comnih.govbeilstein-journals.org |

| Hydrobromic Acid (HBr) | 47% aqueous solution, ~130°C (optional acetic acid co-solvent) | Brønsted acid-catalyzed Sₙ2 reaction | Requires high temperatures. chem-station.comcommonorganicchemistry.com |

| Alkyl Thiols (e.g., 1-dodecanethiol) | NMP or DMSO, ~130°C, basic conditions | Nucleophilic demethylation | Useful when strong acids are not tolerated. chem-station.com |

Oxidation Reactions

While less common than demethylation, the methoxy group can potentially undergo oxidation to form aldehydes or carboxylic acids under specific conditions. The specific reagents and conditions for the oxidation of the methoxy group in this compound are not extensively detailed in the provided context, but this pathway represents a potential route for further functionalization.

Stereoselective Transformations and Asymmetric Synthesis

The structure of this compound and its derivatives allows for their use in stereoselective transformations and as building blocks in asymmetric synthesis. The presence of multiple reactive sites facilitates the introduction of chirality and the construction of complex, stereochemically defined molecules.

For instance, chiral N,N'-dioxide-nickel(II) complexes have been used to catalyze the asymmetric amination of 3-bromo-3-substituted oxindoles, producing 3-amino-indolinones with quaternary stereocenters in high yields and excellent enantiomeric excess. researchgate.net While this example does not directly involve this compound, it highlights a relevant strategy for creating chiral centers in similar bromo-substituted aromatic systems.

Furthermore, the development of chiral cyclopentadienyl (B1206354) (Cpx) ligands for metals like rhodium has enabled asymmetric C-H activation reactions. snnu.edu.cn These catalysts have been successfully applied to the synthesis of chiral hydrophenanthridinones from N-methoxybenzamides and quinones. snnu.edu.cn Such methodologies could potentially be adapted for stereoselective transformations of this compound, leading to the synthesis of enantiomerically enriched products.

Catalytic Systems and Reaction Conditions for Transformations

The transformation of this compound often relies on transition metal catalysis, particularly palladium-based systems, to facilitate cross-coupling reactions at the bromine-substituted carbon. libretexts.orgwikipedia.org These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgwikipedia.org

Catalysts: Palladium complexes are the most common catalysts. libretexts.orgwikipedia.org These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and a ligand. libretexts.orgharvard.edu Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. libretexts.org Nickel catalysts have also been developed as a more cost-effective alternative. wikipedia.org

Bases: A base is required for the reaction, with common choices including K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. wikipedia.orgjsynthchem.com

Solvents: The reaction can be run in various solvents, including toluene, THF, dioxane, DMF, and even in aqueous or biphasic systems. wikipedia.orgharvard.edu

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction forms a C-N bond by coupling the aryl bromide with an amine.

Catalysts and Ligands: Similar to Suzuki coupling, this reaction relies on palladium catalysts with specialized ligands. nih.govbeilstein-journals.orgbeilstein-journals.org The choice of ligand is crucial for the successful coupling of different types of amines. For example, the use of Xantphos as a ligand with Pd(OAc)₂ or Pd₂(dba)₃ as the catalyst precursor has been shown to be effective for the amination of bromo-substituted heterocycles. beilstein-journals.orgbeilstein-journals.org

Reaction Conditions: The reaction is typically carried out in a solvent like dioxane in the presence of a base such as Cs₂CO₃ or K₂CO₃ at elevated temperatures. beilstein-journals.orgbeilstein-journals.org

Table 2: Typical Catalytic Systems for Transformations of Aryl Bromides

| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Toluene, THF, Dioxane, DMF, Water |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, tBuBrettPhos | Cs₂CO₃, K₂CO₃, LHMDS | Dioxane, Toluene |

These catalytic systems offer versatile and efficient methods for the functionalization of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Biological Activity and Mechanistic Insights from 2 Bromo 3 Methoxybenzamide and Analogues Preclinical and in Vitro Focus

Anti-Infective Mechanisms of Action

Antibacterial Activity: Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

Derivatives of 3-methoxybenzamide (B147233) have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.govnih.govacs.org FtsZ is a crucial protein for bacterial viability, highly conserved across many bacteria, and absent in higher eukaryotes, making it an attractive target for antibacterial drug development. nih.gov These compounds disrupt the normal function of FtsZ, leading to an inhibition of bacterial cytokinesis. nih.gov

One of the early compounds in this class, 3-methoxybenzamide, was found to be a weak inhibitor of FtsZ. nih.govacs.org However, further optimization led to the development of more potent analogues. For instance, PC190723, a derivative of 3-methoxybenzamide, demonstrates potent and selective antistaphylococcal activity by disrupting intracellular FtsZ function. nih.gov It has been shown to clear Staphylococcus aureus infections in animal models, validating FtsZ as a viable antibacterial target. semanticscholar.org

The mechanism of action involves the binding of these benzamide (B126) derivatives to a hydrophobic pocket in the FtsZ protein. semanticscholar.org This binding stabilizes the FtsZ polymer, leading to the formation of non-functional filaments and ultimately blocking cell division. semanticscholar.orgnih.gov This is observed morphologically as the "ballooning" of bacterial cells. acs.org Structure-activity relationship (SAR) studies have highlighted the importance of the amide and difluoro groups at the 2- and 6-positions for the activity of these inhibitors. semanticscholar.orgnih.gov

Further research has led to the discovery of even more potent FtsZ inhibitors. For example, a benzyl (B1604629) bromo-oxazole 2,6-difluorobenzamide (B103285) derivative is reported to be four to eight times more potent than PC190723 against several Staphylococcus strains. mdpi.com Another optimized derivative, designated as compound 1, exhibits an average Minimum Inhibitory Concentration (MIC) of 0.12 μg/ml against all staphylococcal species, including methicillin-resistant S. aureus (MRSA). nih.gov

Interestingly, some of these compounds have also shown the ability to reverse resistance to existing antibiotics. Certain difluorobenzamide derivatives were found to resensitize highly resistant clinical MRSA strains to oxacillin (B1211168) at concentrations well below their own MICs. semanticscholar.org

Table 1: Antibacterial Activity of Selected Benzamide Analogues against S. aureus

| Compound | Target | MIC against S. aureus | Reference |

| 3-Methoxybenzamide | FtsZ | Weak inhibitor | nih.govacs.org |

| PC190723 | FtsZ | Potent inhibitor | nih.gov |

| Compound 1 | FtsZ | 0.12 µg/mL (average) | nih.gov |

| Benzyl bromo-oxazole 2,6-difluorobenzamide | FtsZ | 1.40–2.81 µM | mdpi.com |

Antiviral Potency and Modes of Action (e.g., against enterovirus strains)

Analogues of 2-bromo-3-methoxybenzamide have demonstrated notable antiviral activity, particularly against enterovirus strains. mdpi.comnih.gov Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen responsible for hand-foot-mouth disease and can lead to severe neurological complications. mdpi.comnih.gov

A series of N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV71 activity. mdpi.com Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) was identified as a promising lead compound. It exhibited activity against various EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. mdpi.comresearchgate.net Crucially, this compound showed significantly lower cytotoxicity towards Vero cells (TC50 = 620 ± 0.0 μM) compared to the reference drug pirodavir (B1678457) (TC50 = 31 ± 2.2 μM). mdpi.comresearchgate.net

The development of antiviral agents targeting host cellular factors is an emerging strategy. nih.gov Some benzamide derivatives have been investigated for their ability to modulate host proteins to inhibit viral replication. For instance, the small molecule IMB-26 (3,4,5-trimethoxyphenyl-3-(2-bromopropionamido)-4-methoxybenzamide) was identified as a stabilizer of the human antiviral protein APOBEC3G (hA3G) and was effective against Hepatitis C Virus (HCV) replication in vitro. nih.govscienceopen.com

While the precise antiviral mechanism of many of these benzamide analogues is still under investigation, some studies suggest that they may act at an early stage of the viral replication cycle, potentially by blocking viral entry or the synthesis of viral RNA and proteins. core.ac.ukcore.ac.uk The instability of the amide linker in some N-phenylbenzamide derivatives has been a concern, leading to efforts to modify the structure to enhance stability and in vivo efficacy. nih.govnih.gov

Table 2: Antiviral Activity of a Benzamide Analogue against Enterovirus 71 (EV71)

| Compound | Virus Strain(s) | IC50 | Cytotoxicity (TC50 in Vero cells) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98, JS-52-3, H, BrCr) | 5.7 ± 0.8 – 12 ± 1.2 µM | 620 ± 0.0 µM | mdpi.comresearchgate.net |

General Antimicrobial Spectrum and Specific Strain Susceptibility (e.g., Staphylococcus aureus, Escherichia coli)

Benzamide derivatives, particularly those targeting FtsZ, have shown a significant antibacterial effect, primarily against Gram-positive bacteria. researchgate.net Staphylococcus aureus, including multidrug-resistant strains like MRSA, has been a key target for these compounds. nih.govresearchgate.net

Several studies have reported the potent activity of 3-methoxybenzamide analogues against various staphylococcal species. nih.govresearchgate.net For example, compounds with a 3-bromoalkoxy or a 3-alkyloxy side chain displayed strong antibacterial activity against Bacillus subtilis and different species of Staphylococci, with MICs ranging from 0.88 to 28.04 µM. researchgate.net An optimized lead compound, referred to as compound 1, was potently antibacterial with an average MIC of 0.12 μg/ml against all staphylococcal species tested, including MRSA and multidrug-resistant S. epidermidis. nih.gov

In contrast, these derivatives have generally been found to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The likely reason for this lack of activity is the inability of the compounds to penetrate the outer membrane of Gram-negative bacteria. researchgate.net However, some difluorobenzamide derivatives did show inhibitory activity against an E. coli strain that lacked the AcrAB components of a drug efflux pump, suggesting that efflux mechanisms contribute to the lack of activity in wild-type Gram-negative strains. semanticscholar.org

Some benzamide analogues have also shown activity against other Gram-positive pathogens. For instance, an isopentyloxy-substituted difluorobenzamide derivative exhibited modest activity against vancomycin-resistant Enterococcus faecium (VRE). semanticscholar.orgnih.gov

Table 3: Antimicrobial Spectrum of Selected Benzamide Analogues

| Compound/Analogue Type | Target Organism | Activity (MIC) | Reference |

| 3-bromoalkoxy/3-alkyloxy benzamides | B. subtilis, Staphylococci (including MRSA) | 0.88 - 28.04 µM | researchgate.net |

| 3-bromoalkoxy/3-alkyloxy benzamides | E. coli, P. aeruginosa | No activity | researchgate.net |

| Compound 1 (optimized 3-methoxybenzamide derivative) | S. aureus (including MRSA) | 0.12 µg/mL (average) | nih.gov |

| Compound 1 (optimized 3-methoxybenzamide derivative) | S. epidermidis | 0.12 µg/mL (MIC90) | nih.gov |

| Isopentyloxy-substituted difluorobenzamide | Vancomycin-resistant Enterococcus faecium (VRE) | Modest activity | semanticscholar.orgnih.gov |

Anti-Cancer Mechanisms of Action

Inhibition of Cancer Cell Proliferation and In Vitro Cytotoxicity in Cancer Cell Lines

Analogues of this compound have been investigated for their potential as anti-cancer agents, demonstrating significant cytotoxicity against various cancer cell lines in vitro. mdpi.com

For instance, bromophenol derivatives containing an indolin-2-one moiety have shown potent cytotoxicity against a range of human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT-116 (colon). mdpi.com The IC50 values for these compounds indicate effective inhibition of cancer cell proliferation. mdpi.com Another bromophenol derivative with an indole-2-one structure effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value of 4.29 ± 0.79 µM. mdpi.com

A study on a methoxybenzamide derivative of nimesulide, agent L1, showed potent anti-cancer activity at micromolar concentrations against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines. semanticscholar.org The IC50 values were 8.87 µM for H292, 2.63 µM for SKOV3, and 1.57 µM for SKBR3 cells. semanticscholar.org

Furthermore, flavonoid-based amide derivatives have been synthesized and evaluated for their antiproliferative effects. nih.gov One such compound, 7t, exhibited the best specific cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value of 1.76 ± 0.91 μM. nih.gov Other derivatives also showed favorable antiproliferative effects against breast cancer cell lines MDA-MB-231, MCF-7, and HCC1937, with IC50 values ranging from 1.76 µM to 9.05 µM. nih.gov

Table 4: In Vitro Cytotoxicity of this compound Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line(s) | IC50 Value | Reference |

| Bromophenol derivative with indole-2-one moiety | A549 (lung cancer) | 4.29 ± 0.79 µM | mdpi.com |

| Agent L1 (methoxybenzamide derivative of nimesulide) | H292 (lung cancer) | 8.87 µM | semanticscholar.org |

| Agent L1 (methoxybenzamide derivative of nimesulide) | SKOV3 (ovarian cancer) | 2.63 µM | semanticscholar.org |

| Agent L1 (methoxybenzamide derivative of nimesulide) | SKBR3 (breast cancer) | 1.57 µM | semanticscholar.org |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 (triple-negative breast cancer) | 1.76 ± 0.91 μM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anti-cancer activity of this compound analogues is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.com

Several studies have elucidated the mechanisms by which these compounds exert their effects. For example, a bromophenol derivative with an indole-2-one structure was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. mdpi.com This compound also stimulated apoptosis mediated by reactive oxygen species (ROS). mdpi.com The molecular mechanism for another similar compound involved the inactivation of the PI3K/Akt signaling pathway and the activation of the mitogen-activated protein kinase (MAPK) pathway, both of which are crucial in regulating cell growth and survival. mdpi.com

A flavonoid-based amide derivative, compound 7t, was found to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Western blot analysis revealed that this compound downregulated the expression of anti-apoptotic proteins like p-PI3K, p-AKT, and Bcl-2, while upregulating the expression of pro-apoptotic proteins such as PTEN, Bax, and caspase-3. nih.gov

Similarly, a novel quinoline-based hydrazide-acrylamide hybrid, compound 6h, was found to induce significant cell cycle arrest at the G1 phase and provoke apoptosis in MCF-7 breast cancer cells. rsc.org This compound triggered apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase-9. rsc.org

These findings suggest that this compound and its analogues can inhibit cancer cell growth through multiple pathways, primarily by disrupting the cell cycle and promoting apoptosis.

Table 5: Mechanistic Actions of this compound Analogues in Cancer Cells

| Compound/Analogue | Cancer Cell Line | Mechanism of Action | Reference |

| Bromophenol derivative with indole-2-one moiety | A549 (lung cancer) | G0/G1 cell cycle arrest, ROS-mediated apoptosis, inactivation of PI3K/Akt pathway, activation of MAPK pathway | mdpi.com |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 (breast cancer) | G0/G1 cell cycle arrest, apoptosis, downregulation of p-PI3K, p-AKT, and Bcl-2, upregulation of PTEN, Bax, and caspase-3 | nih.gov |

| Quinoline-based hydrazide-acrylamide hybrid (6h) | MCF-7 (breast cancer) | G1 cell cycle arrest, apoptosis, upregulation of p53 and caspase-9 | rsc.org |

Modulation of Intracellular Signaling Pathways (e.g., β1-integrin/FAK, PI3K/Akt, MAPK)

Analogues of this compound have been investigated for their capacity to modulate critical intracellular signaling pathways implicated in cell proliferation, survival, and migration. These pathways, including the β1-integrin/Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) cascades, are often dysregulated in various diseases.

Recent research has highlighted the role of the β1-integrin/FAK signaling pathway in the proliferation, migration, and invasion of hepatocellular carcinoma cells. mdpi.com FAK, a non-receptor tyrosine kinase, is a central mediator of signals from both integrins and growth factor receptors. google.com Its activation can influence cell adhesion, migration, and survival. google.comnih.gov Inhibition of FAK has been shown to reduce the initial proliferation of micrometastatic cells. google.com Studies have demonstrated that disrupting the β1-integrin/FAK signaling axis can decrease the proliferation of metastatic cells. google.com In podocytes, β1-integrin activation is an upstream event leading to FAK phosphorylation and subsequent cellular injury in models of minimal change disease. revistanefrologia.com

The PI3K/Akt/mTOR pathway is another crucial signaling network for cell survival and proliferation that has been a target for benzamide-related structures. nih.govpnas.org Inhibition of this pathway can lead to cell cycle arrest and apoptosis. nih.govnih.gov For instance, certain aryl and heteroaryl ureido-substituted benzamide analogues have demonstrated high efficacy in inhibiting PI3Kα and mTOR enzymes, leading to potent antiproliferative activity in tumor cell lines. nih.gov FAK inhibition has also been shown to affect the PI3K/Akt pathway, leading to reduced cell motility in bladder cancer cells. researchgate.net

The MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival, is also modulated by benzamide analogues. researchgate.netaacrjournals.org The p38 MAPK subtype, in particular, is a key player in inflammatory responses and has been a target for novel drug development. researchgate.net Some benzamide compounds have exhibited inhibitory effects on the production of inflammatory mediators like IL-6 and PGE2, which are linked to MAPK signaling. researchgate.net Furthermore, the MAPK pathway can be stimulated by certain inhibitors under specific cellular contexts, highlighting the complexity of its regulation. aacrjournals.org

Enzyme and Receptor Modulatory Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for diabetes and obesity. nih.gov Bromophenol compounds, which share structural motifs with bromo-substituted benzamides, have shown potential as PTP1B inhibitors. nih.govbeilstein-journals.org Some bromophenol derivatives have displayed potent and selective inhibitory effects on PTP1B with IC50 values in the nanomolar to low micromolar range. nih.gov For instance, one bromophenol derivative exhibited an IC50 value of 199 nM against PTP1B. nih.gov Mechanistic studies suggest that these compounds can act as competitive inhibitors, binding to the catalytic site of the enzyme. nih.gov The tricyclic scaffold and the presence of multiple bromine atoms on the aryl rings appear to be important for potent PTP1B inhibition. nih.gov

| Compound Type | Target | IC50 Value | Reference |

| Bromophenol Derivative | PTP1B | 199 nM | nih.gov |

| Bromophenol Derivative | PTP1B | 0.68 µM | nih.gov |

| Bromophenol Derivative | PTP1B | 0.89 µM | nih.gov |

| Bromophenol Derivative | PTP1B | 1.50 µM | mdpi.com |

| Bromophenol Derivative | PTP1B | 2.42 µM | mdpi.com |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. dntb.gov.uanih.gov Various heterocyclic compounds, including those with benzamide moieties, have been explored for their α-glucosidase inhibitory activity. researcher.life Bromophenols isolated from marine algae have demonstrated potent inhibitory effects on α-glucosidase, with some compounds showing IC50 values in the nanomolar range. mdpi.com For example, certain bromophenol derivatives exhibited strong inhibition with IC50 values ranging from 11.72 to 20.05 nM. mdpi.com One marine natural product, a bromophenol, was found to inhibit α-glucosidase with an IC50 value of 0.098 µM. mdpi.com The structure-activity relationship of these compounds suggests that the number and position of hydroxyl groups play a crucial role in their inhibitory potency. mdpi.com

| Compound Type | Target | IC50 Value | Reference |

| Bromophenol Derivative | α-Glucosidase | 11.72 - 20.05 nM | mdpi.com |

| Bromophenol Derivative | α-Glucosidase | 94.27 nM | mdpi.com |

| Marine Bromophenol | α-Glucosidase | 0.098 µM | mdpi.com |

Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1) Inhibition

Acetylcholinesterase (AChE) and β-secretase 1 (BACE1) are two key enzymes implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net The design of dual inhibitors targeting both enzymes is a promising strategy. nih.gov A series of novel benzamides have been synthesized and evaluated as potential inhibitors of both AChE and BACE1. nih.gov One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), displayed significant inhibition of AChE with an IC50 of 0.056 µM and also inhibited BACE1 with an IC50 of 9.01 µM. nih.gov Molecular modeling studies suggest that these inhibitors may function by increasing the stiffness and reducing the flexibility of the enzymes, thereby impeding their function. nih.gov

| Compound | Target | IC50 Value | Reference |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | nih.gov |

| Donepezil (Reference) | AChE | 0.046 µM | nih.gov |

| Quercetin (Reference) | BACE1 | 4.89 µM | nih.gov |

Bromodomain Inhibition (e.g., BRPF1)

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. nih.gov The Bromodomain and PHD Finger-containing (BRPF) proteins (BRPF1, BRPF2, and BRPF3) are scaffolding proteins essential for the assembly of MYST histone acetyltransferase complexes. nih.govresearchgate.net The bromodomain of BRPF1 has emerged as a target for therapeutic intervention.

A series of benzimidazolone-based inhibitors have been developed, with structure-activity relationship (SAR) studies revealing the importance of a 2-methoxybenzamide (B150088) moiety for potent BRPF1 inhibition. researchgate.net The unsubstituted benzamide was found to be weaker than the 2-methoxy analogue. researchgate.net Optimization of this series led to the identification of highly potent and selective BRPF1 inhibitors. nih.govresearchgate.net For example, compound 34 from one study was identified as a highly potent and selective inhibitor of BRPF1 with a pKd of 9.5, demonstrating over 1600-fold selectivity against other bromodomains. nih.gov These inhibitors have been shown to displace BRPF bromodomains from chromatin and impair osteoclast differentiation by repressing transcriptional programs. acs.org

| Compound | Target | Potency (pIC50/pKd) | Selectivity | Reference |

| Benzimidazolone derivative 5 | BRPF1 | pIC50: 7.1 | >90-fold | researchgate.net |

| Optimized inhibitor 34 | BRPF1 | pKd: 9.5 | >1600-fold | nih.gov |

| PFI-4 | BRPF1B | - | High selectivity for BRPF1B | acs.org |

| OF-1 | pan-BRPF | - | Pan-BRPF inhibitor | acs.org |

| NI-57 | pan-BRPF | - | Pan-BRPF inhibitor | acs.org |

Activin Receptor-like Kinase (ALK) Inhibition

Activin receptor-like kinases (ALKs) are a family of serine/threonine kinase receptors that belong to the TGF-β type I receptor family and are involved in a variety of cellular processes. acs.orggoogle.com ALK2, in particular, has been identified as a therapeutic target for diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.net

Research efforts have focused on developing potent and selective inhibitors of ALK2. nih.govresearchgate.net A series of 2-fluoro-6-methoxybenzamide (B1330465) derivatives have been synthesized and shown to possess high inhibitory activity against ALK2 with excellent selectivity and favorable pharmacokinetic profiles. nih.gov Another approach involved the bioisosteric replacement of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold with a furo[3,2-b]pyridine, which resulted in a remarkably improved selectivity profile for ALK1 and ALK2. acs.org

| Compound Series | Target | Key Features | Reference |

| 2-Fluoro-6-methoxybenzamide derivatives | ALK2 | High inhibitory activity, excellent selectivity, superior pharmacokinetic profiles. | nih.gov |

| Furo[3,2-b]pyridine analogues | ALK1/ALK2 | Improved selectivity profile compared to promiscuous parent compounds. | acs.org |

| Imidazo[1,2-a]pyridine scaffold | ALK2 | Potent inhibitors with good in vivo pharmacokinetic properties. | researchgate.net |

Modulation of Opioid Receptors (from studies on related benzamides)

While direct studies on this compound's activity at opioid receptors are not prevalent in publicly available research, the broader class of benzamide derivatives has been explored for its potential to modulate these key targets in the central and peripheral nervous systems. google.com Opioid receptors, including µ (mu), δ (delta), and κ (kappa) subtypes, are crucial for mediating analgesia, and their modulation can produce significant biological effects. google.commdpi.com

Research into related benzamide structures reveals that this chemical scaffold can yield potent opioid receptor agonists. walshmedicalmedia.com For instance, a series of N-[I-(1-substituted 4-piperidinyl] benzamides were synthesized and tested for their binding to 5-HT4 receptors, but related structures have also been assessed for opioid activity. walshmedicalmedia.com Specifically, N-alkyl-4-[(8-azabicyclo[3.2.1]-oct-3-ylidene) phenylmethyl] benzamides have been evaluated, with one analogue being metabolized to a secondary amide that acts as a potent and selective µ-opioid agonist. walshmedicalmedia.com

Furthermore, structure-activity relationship (SAR) studies on 4-[(N-substituted-4-piperidinyl)arylamino]benzamides have demonstrated that modifications to the benzamide core can produce high-affinity, selective ligands for the delta-opioid receptor. nih.gov This suggests that the benzamide moiety is a viable scaffold for developing opioid receptor modulators. The activation of opioid receptors is known to trigger several intracellular events, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-sensitive calcium channels, leading to pain modulation. mdpi.com The potential for benzamide analogues to influence these pathways underscores their pharmacological interest. mdpi.comwalshmedicalmedia.com

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Influence of Halogen and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The substitution pattern on the benzamide ring, particularly with halogen and methoxy groups, is a critical determinant of biological activity and target selectivity. The placement of these substituents can profoundly alter a compound's potency and its affinity for various receptors.

The bromine atom, a halogen, can significantly influence a molecule's properties. Its lipophilic nature may enhance membrane permeability and cellular uptake. researchgate.net In some contexts, bromine can form halogen bonds with biological targets like carbonyl oxygens, which can enhance binding affinity and selectivity. researchgate.net For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a bromine atom at the 5-position of the phenyl ring, combined with a 4-methoxy group on the benzamide ring, resulted in a potent GPR35 agonist with an EC50 of 0.059 µM. colab.ws The addition of a fluorine atom to this bromo-methoxy substituted compound further increased its potency. colab.ws Similarly, studies on N-(halophenyl)methanimine compounds suggest that varying halogen substituents can influence biomolecular interactions due to factors like steric effects and changes in Gibbs free energy. researchgate.net

Methoxy groups also play a pivotal role. Their electron-donating nature can increase the electron density of the aromatic ring, which can affect how the molecule interacts with its biological target. nih.gov In a study of benzamide-isoquinoline derivatives, a methoxy group at the para-position of the benzamide ring dramatically improved selectivity for the sigma-2 receptor over the sigma-1 receptor by 631-fold. nih.gov In other research, a methoxyl substitution at the 2-position of the benzoyl moiety was found to be essential for the herbicidal activity of certain benzamide derivatives. researcher.life The position of the methoxy group is crucial; for instance, 2-methoxybenzamides have been identified as having anticonvulsant activity. researchgate.net

The interplay between halogen and methoxy substituents is complex. In one study, 4-Bromo-N-ethyl-2-methoxybenzamide's bromine atom and methoxy group were noted as playing crucial roles in binding to molecular targets. In another series of compounds, a 3-bromo analogue proved to be more potent than the reference compound phenytoin (B1677684) in an anticonvulsant assay. walshmedicalmedia.com

The following table summarizes findings on how these substituents affect biological activity in various benzamide analogues.

| Compound Series | Substituents | Biological Target/Activity | Key Finding | Citation |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 5-Bromo, 4-Methoxy | GPR35 Agonist | Combination resulted in high potency (EC50 = 0.059 µM). | colab.ws |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 5-Bromo, 2-Fluoro, 4-Methoxy | GPR35 Agonist | Adding fluorine increased potency (EC50 = 0.041 µM). | colab.ws |

| Benzamide-isoquinoline derivatives | para-Methoxy | Sigma-2 Receptor | 631-fold increase in selectivity over sigma-1 receptor. | nih.gov |

| 2-Methoxybenzamides | 2-Methoxy | Herbicidal | Essential for bleaching herbicidal activity. | researcher.life |

| 4-nitro-N-phenylbenzamides | 3-Bromo | Anticonvulsant | More potent than phenytoin in MES test. | walshmedicalmedia.com |